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molecular formula C13H20O B8761200 5-Allyl-octahydro-4,7-methano-1H-inden-5-ol CAS No. 60472-29-9

5-Allyl-octahydro-4,7-methano-1H-inden-5-ol

Cat. No. B8761200
M. Wt: 192.30 g/mol
InChI Key: RFMGDEQGIOAYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04147671

Procedure details

In a one litre reaction vessel, equipped with a stirrer, a cooler and a dropping funnel, 26.4 g magnesium, 100 g tetrahydrofurane and 1 g allyl chloride were heated to about 40° C. to start the reaction. A mixture of 76.5 g allyl chloride, 250 g tetrahydrofurane and 150 g tricyclo [5,2,1,02,6 ] decan-8-one was added in four hours, keeping the temperature at 35°-40° C. The reaction mixture was stirred for an additional 30 minutes and subsequently poured into a mixture of 600 g of ice and 80 g of acetic acid. The layers were separated and the water layer extracted twice with toluene. The combined organic layers were washed with 5% soda solution until alkaline and subsequently with water until neutral. The organic solvent was removed by distillation under reduced pressure. The residue was distilled on a Vigreux head at 2 mm.Hg. The fraction boiling between 93° and 95° C. was collected.
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
76.5 g
Type
reactant
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
600 g
Type
reactant
Reaction Step Three
Quantity
80 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].O1C[CH2:5][CH2:4][CH2:3]1.C(Cl)C=C.[CH:11]12[CH2:21][CH:17]([C:18](=[O:20])[CH2:19]1)[CH:16]1[CH:12]2[CH2:13][CH2:14][CH2:15]1>C(O)(=O)C>[CH2:5]([C:18]1([OH:20])[CH2:19][CH:11]2[CH2:21][CH:17]1[CH:16]1[CH:12]2[CH2:13][CH2:14][CH2:15]1)[CH:4]=[CH2:3]

Inputs

Step One
Name
Quantity
26.4 g
Type
reactant
Smiles
[Mg]
Name
Quantity
100 g
Type
reactant
Smiles
O1CCCC1
Name
Quantity
1 g
Type
reactant
Smiles
C(C=C)Cl
Step Two
Name
Quantity
76.5 g
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
250 g
Type
reactant
Smiles
O1CCCC1
Name
Quantity
150 g
Type
reactant
Smiles
C12C3CCCC3C(C(C1)=O)C2
Step Three
Name
ice
Quantity
600 g
Type
reactant
Smiles
Name
Quantity
80 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a one litre reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
the reaction
ADDITION
Type
ADDITION
Details
was added in four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
at 35°-40° C
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the water layer extracted twice with toluene
WASH
Type
WASH
Details
The combined organic layers were washed with 5% soda solution until alkaline and subsequently with water until neutral
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed by distillation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled on a Vigreux head at 2 mm.Hg
CUSTOM
Type
CUSTOM
Details
boiling between 93° and 95° C.
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C=C)C1(C2C3CCCC3C(C1)C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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